molecular formula C19H15N5O B12596072 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide

Cat. No.: B12596072
M. Wt: 329.4 g/mol
InChI Key: HQAWOZPEQCXCSK-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoquinoline ring fused with an indole ring, connected through a hydrazone linkage to a carboxamide group. The intricate structure of this compound suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Synthesis of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the isoquinoline derivative with hydrazine hydrate.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the hydrazone intermediate with an appropriate carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or indole rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: This compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism by which N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide can be compared with other similar compounds, such as:

    N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylbenzamide: Similar structure but with a benzamide group instead of an indole ring.

    N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylpyrrole-3-carboxamide: Contains a pyrrole ring instead of an indole ring.

    N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylthiazole-3-carboxamide: Features a thiazole ring in place of the indole ring.

The uniqueness of this compound lies in its specific combination of the isoquinoline and indole rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(17-8-4-3-7-15(16)17)18-9-13-5-1-2-6-14(13)10-21-18/h1-12H,20H2,(H,22,23,25)

InChI Key

HQAWOZPEQCXCSK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N3C=C(C4=CC=CC=C43)C(=O)NC=NN

Origin of Product

United States

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